Oenin-d6 Chloride

Description

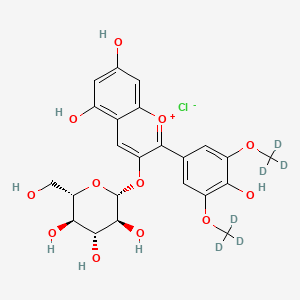

Oenin-d6 Chloride is a deuterated derivative of Oenin Chloride (Malvidin-3-O-glucoside chloride), an anthocyanin found in red grapes and wine. Its molecular formula is C₂₃H₁₉D₆ClO₁₂ (deuterated at six hydrogen positions), with a molecular weight of ~535.0 g/mol (compared to 528.89 g/mol for non-deuterated Oenin Chloride) . The compound serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry, to quantify anthocyanins in complex matrices like plant extracts or beverages .

Key properties of Oenin Chloride (non-deuterated):

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25ClO12 |

|---|---|

Molecular Weight |

534.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m0./s1/i1D3,2D3; |

InChI Key |

YDIKCZBMBPOGFT-LMGBLOSMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O.[Cl-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of this compound typically involves the incorporation of deuterium atoms into the Oenin molecule, followed by conversion to the chloride salt form. The labeling is usually achieved via exchange reactions or by starting with deuterated precursors. The chloride salt is favored for its stability and solubility in aqueous media.

Deuterium Labeling Strategies

Hydrogen-Deuterium Exchange (H-D Exchange):

This method involves treating Oenin or its precursors with deuterated solvents (e.g., D2O) under acidic or basic conditions to exchange labile hydrogen atoms with deuterium. The exchange is often facilitated by catalysts or elevated temperatures to increase efficiency.Use of Deuterated Precursors:

Alternatively, Oenin-d6 can be synthesized from deuterium-labeled anthocyanidin or sugar moieties. For example, malvidin-d6 or glucose-d6 derivatives can be glycosylated and subsequently converted to the chloride salt.

Chloride Salt Formation

The chloride form of Oenin is typically prepared by acidification with hydrochloric acid or by ion exchange methods. The chloride ion stabilizes the flavylium cation form of the anthocyanin, which is essential for its characteristic color and spectroscopic properties.

Detailed Synthetic Procedure

Based on analogous sulfonyl chloride and aromatic chloride syntheses reported in the literature, a plausible synthetic route for this compound can be outlined as follows, incorporating best practices from related compounds preparation:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Oenin or precursor + D2O (deuterated solvent) | Hydrogen-Deuterium exchange | Stirring under acidic conditions (e.g., 2.5 M HCl) at low temperature (-5 to 0 °C) for 1 hour to incorporate deuterium at labile sites |

| 2 | Extraction with CH2Cl2 (pre-cooled) | Separation of organic layer | Washing with brine and drying over MgSO4 to remove residual water |

| 3 | Concentration under reduced pressure at low temperature (<5 °C) | Isolation of deuterated intermediate | Avoids loss of volatile components and preserves deuterium incorporation |

| 4 | Treatment with HCl (7.5 M) in aqueous medium | Conversion to chloride salt | Maintains flavylium chloride form, stabilizing the anthocyanin |

| 5 | Precipitation in dry diethyl ether at -78 °C | Purification | Filtering and washing to obtain pure this compound solid |

This procedure is adapted from sulfonyl chloride substrate preparation methods and chloride salt formation protocols, which emphasize low-temperature control and careful washing to maintain compound integrity.

Analytical Data and Characterization

The success of this compound preparation is confirmed by several analytical techniques:

| Technique | Purpose | Expected Result for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm deuterium incorporation and structure | Reduced proton signals at deuterated positions; characteristic aromatic and sugar proton resonances; 1H NMR shows diminished peaks corresponding to replaced hydrogens |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak shifted by +6 Da due to six deuterium atoms incorporated |

| Infrared (IR) Spectroscopy | Functional group analysis | Characteristic O-H, C-O, and aromatic C=C stretches; possible shifts due to isotope effects |

| UV-Visible Spectroscopy | Verify flavylium chromophore | Absorption maxima consistent with Oenin chloride; chloride salt form shows stable absorption peak around 520 nm |

| Elemental Analysis | Purity and composition | Matches calculated values for C, H (adjusted for D), and Cl content |

Comparative Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Hydrogen-Deuterium Exchange | Exchange labile hydrogens in Oenin with deuterium in D2O under acidic conditions | Simple, cost-effective, applicable to existing Oenin | May not achieve full deuteration; possible isotope scrambling |

| Synthesis from Deuterated Precursors | Glycosylation of deuterated anthocyanidin or sugar followed by chloride salt formation | High deuterium incorporation, precise labeling | Requires access to deuterated starting materials; multi-step synthesis |

| Direct Chloride Salt Formation | Acidification with HCl or ion exchange to form chloride salt | Stabilizes flavylium cation; good solubility | Does not affect deuterium incorporation; must be combined with labeling step |

Research Results and Yield Data

While specific yields for this compound are scarce, analogous compounds prepared via similar methods report high yields and purity:

These data suggest that this compound can be prepared efficiently with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Oenin-d6 Chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another. For example, this compound can undergo nucleophilic substitution reactions in the presence of nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Oenin-d6 Chloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of anthocyanins in various samples.

Biology: this compound is studied for its potential anti-inflammatory and antioxidant properties. It is used in experiments to understand its effects on cellular processes and pathways.

Medicine: Research on this compound includes its potential therapeutic applications, such as its role in preventing or treating inflammatory diseases.

Industry: The compound is used in the food and beverage industry to study the stability and color properties of anthocyanins in products like wine and fruit juices.

Mechanism of Action

The mechanism of action of Oenin-d6 Chloride involves its interaction with various molecular targets and pathways. As an anthocyanin, it exerts its effects through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Neuroprotective Effects: Studies suggest that this compound may protect neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

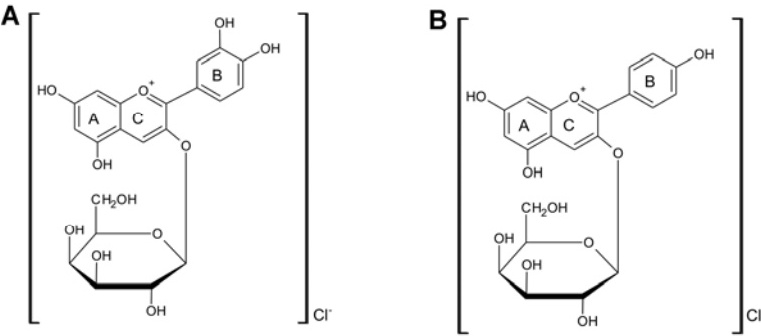

Table 1: Structural and Functional Comparison of Anthocyanins

Key Differences :

- Aglycone Variability : Malvidin (Oenin) has methoxyl groups at the 3' and 5' positions, whereas pelargonidin (Callistephin) lacks methoxyl groups, and cyanidin (Ideain) has hydroxyl groups. These differences affect UV-Vis absorption maxima and antioxidant capacity .

- Sugar Substitution : Oenin and Callistephin use glucose, while Ideain uses galactose, influencing solubility and interaction with cellular receptors .

- Deuterated vs. Non-deuterated: this compound’s deuterium atoms enable precise quantification via isotopic dilution, a feature absent in non-labeled analogs .

Comparison with Deuterated Chloride Compounds

Deuterated chlorides are critical in analytical and pharmacological research. Table 2 contrasts this compound with other deuterated chloride-containing compounds:

Table 2: Comparison of Deuterated Chloride Compounds

Key Insights :

- Functional Diversity : this compound is specialized for natural product analysis, while other deuterated chlorides target drug metabolism or neurological pathways.

- Stability and Handling : this compound requires storage in dry, cool conditions to prevent degradation , whereas synthetic deuterated amines (e.g., 2-Chloro-N,N-dimethylethylamine-d6) are more hygroscopic and demand inert atmosphere handling .

Q & A

Q. What are the key safety protocols for handling this compound in electrophysiology experiments?

- Methodological Answer: Use fume hoods for powder handling and wear nitrile gloves to prevent dermal absorption. Incompatible with strong oxidizers (e.g., peroxides); store separately. For waste disposal, neutralize acidic residues before incineration. Adhere to institutional biosafety guidelines for in vitro applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.